molecular formula C12H16Cl2FN B1458896 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride CAS No. 1803599-93-0

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

Cat. No.: B1458896
CAS No.: 1803599-93-0
M. Wt: 264.16 g/mol
InChI Key: HENSIERAUHATRG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride, with the CAS Number 1803599-93-0, is a research chemical . It has a molecular weight of 264.17 . The IUPAC name for this compound is (1-(2-chloro-4-fluorophenyl)cyclopentyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Chemical Precursors and Decomposition Products : Research identified a suspected chemical precursor of 2-fluorodeschloroketamine, a related compound, and its decomposition products, highlighting the mechanisms and pathways involved in its transformation. This study provides a foundation for understanding the chemical behavior and potential applications of similar compounds in medicinal chemistry and drug design (Xuan-Gan Luo et al., 2022).

Pharmacological Research

  • Anticancer Activity : A study on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, which share a functional group similarity, showed potential anti-leukemia bioactivity. This demonstrates the compound's relevance in developing anticancer therapies (Dingrong Yang et al., 2009).

  • Antitumor Mechanisms : Another investigation into 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) highlighted its potent antitumor activity, showcasing the compound's application in cancer treatment research (Li-Chen Chou et al., 2010).

Material Science and Organic Synthesis

  • New Synthesis Methods : Research on new synthesis methods for 1-arylpiperidin-4-ols, including derivatives with fluorophenyl groups, underlines the compound's utility in material science and organic synthesis (C. Reese & E. A. Thompson, 1988).

Electrooptical Properties

  • Electrooptical Applications : A study on laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates, which includes compounds with fluoro and chlorophenyl groups, discusses their significant nematic ranges and low melting esters, relevant for electrooptical device development (G. W. Gray & S. Kelly, 1981).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s interactions with proteins can affect their conformation and stability, leading to changes in cellular processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can alter cell function, potentially leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to inhibition or activation of their activity. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s binding affinity and specificity play a crucial role in determining its effects on biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound may lead to alterations in cellular processes, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate biochemical processes. Studying the metabolic pathways of this compound provides insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mode of action and potential therapeutic applications.

Properties

IUPAC Name

[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENSIERAUHATRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
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1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

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